Glycitin

Catalog No.
S529031
CAS No.
40246-10-4
M.F
C22H22O10
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycitin

CAS Number

40246-10-4

Product Name

Glycitin

IUPAC Name

3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C22H22O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1

InChI Key

OZBAVEKZGSOMOJ-MIUGBVLSSA-N

SMILES

O=C1C(C2=CC=C(O)C=C2)=COC3=CC(O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)=C(OC)C=C13

Solubility

Soluble in DMSO

Synonyms

Glycitein-7-beta-O-glucoside; Glycitin; ZX-AFC000687; ZXAFC000687; ZX AFC000687; HY-N0012; HYN0012; HY N0012

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Description

The exact mass of the compound Glycitin is 446.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. It belongs to the ontological category of hydroxyisoflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Osteoarthritis Treatment

Application in Flavonoid Enrichment

Application in Anti-Photoaging

Application in Cancer Research

Application in Wound Healing and Anti-Scarring

Application in Food Products

Glycitin, also known as glycitein 7-O-β-glucoside, is a naturally occurring O-methylated isoflavone predominantly found in soy products. It constitutes approximately 5-10% of the total isoflavones present in soy foods and exhibits weak estrogenic activity, similar to other soy isoflavones such as genistein and daidzein . Glycitin is characterized by its chemical formula C₁₆H₁₂O₅ and is recognized for its potential health benefits, particularly in relation to hormonal balance and various biological activities .

Glycitin can undergo hydrolysis to yield glycitein, which is the aglycone form of the compound. This transformation typically occurs through the action of human intestinal flora, which cleaves the glucose moiety from glycitin . The chemical structure of glycitin includes a methoxy group at position 6 and hydroxy groups at positions 7 and 4', which contribute to its reactivity and biological properties .

Glycitin has been studied for its various biological activities, including its effects on cell proliferation and DNA synthesis. Research indicates that glycitin can inhibit DNA synthesis in certain cancer cell lines, such as SKBR-3 breast cancer cells, particularly at higher concentrations. For instance, a significant reduction in DNA synthesis was observed at concentrations exceeding 40 mg/mL . Additionally, glycitin has been shown to alter cell membrane permeability, potentially leading to morphological changes in cells treated with this compound . Its weak estrogenic activity suggests that it may play a role in modulating hormonal responses in the body .

Glycitin can be synthesized through various methods, including extraction from natural sources like soybeans or through chemical synthesis techniques. The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate glycitin from other isoflavones present in soy products . In laboratory settings, synthetic routes may involve the methylation of flavonoid precursors or glycosylation reactions to attach the glucose moiety to glycitein.

Glycitin has several applications, particularly in the fields of nutrition and pharmacology. It is often included in dietary supplements aimed at promoting hormonal balance due to its phytoestrogenic properties. Additionally, glycitin's potential anti-cancer effects make it a subject of interest in cancer research, where it may be investigated for its ability to inhibit tumor growth and proliferation . Furthermore, its antioxidant properties suggest potential applications in cosmetics and food preservation.

Studies have explored the interactions of glycitin with various biological systems. For instance, glycitin's interaction with estrogen receptors has been investigated to understand its role as a phytoestrogen. While it exhibits weak estrogenic activity compared to stronger estrogens like diethylstilbestrol and 17β-estradiol, it may still influence estrogen-related pathways and cellular responses . Additionally, research on glycitin's effects on cell cycle progression indicates that it may impact cellular mechanisms involved in growth regulation.

Glycitin shares structural similarities with other isoflavones found in soy products. Here are some comparable compounds:

CompoundStructure CharacteristicsEstrogenic ActivityUnique Features
GenisteinHydroxy groups at positions 4' and 5ModerateStronger estrogenic activity than glycitin
DaidzeinHydroxy groups at positions 4' and 7ModerateKnown for its anti-cancer properties
GlyciteinMethoxy group at position 6; hydroxy at 7 and 4'WeakUnique due to its O-methylation pattern

Glycitin's unique O-methylation distinguishes it from these other compounds, potentially influencing its biological activity and pharmacological effects. Its weaker estrogenic activity compared to genistein and daidzein suggests that while it may contribute to health benefits associated with soy consumption, it does so through different mechanisms than its more potent counterparts .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

446.12129689 g/mol

Monoisotopic Mass

446.12129689 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G2S44P62XC

MeSH Pharmacological Classification

Phytoestrogens

Other CAS

40246-10-4

Wikipedia

Glycitin

Dates

Modify: 2023-08-15
1: Kim YM, Huh JS, Lim Y, Cho M. Soy Isoflavone Glycitin (4'-Hydroxy-6-Methoxyisoflavone-7-D-Glucoside) Promotes Human Dermal Fibroblast Cell Proliferation and Migration via TGF-β Signaling. Phytother Res. 2015 May;29(5):757-69. doi: 10.1002/ptr.5313. Epub 2015 Mar 11. PubMed PMID: 25758427.
2: Zang Y, Igarashi K, Yu C. Anti-obese and anti-diabetic effects of a mixture of daidzin and glycitin on C57BL/6J mice fed with a high-fat diet. Biosci Biotechnol Biochem. 2015;79(1):117-23. doi: 10.1080/09168451.2014.955453. Epub 2014 Sep 11. PubMed PMID: 25209298.
3: Xu Z, Wu Q, Godber JS. Stabilities of daidzin, glycitin, genistin, and generation of derivatives during heating. J Agric Food Chem. 2002 Dec 4;50(25):7402-6. PubMed PMID: 12452666.
4: Zhang L, Chen J, Chai W, Ni M, Sun X, Tian D. Glycitin regulates osteoblasts through TGF-β or AKT signaling pathways in bone marrow stem cells. Exp Ther Med. 2016 Nov;12(5):3063-3067. Epub 2016 Sep 13. PubMed PMID: 27882117; PubMed Central PMCID: PMC5103745.
5: Li XH, Zhang JC, Sui SF, Yang MS. Effect of daidzin, genistin, and glycitin on osteogenic and adipogenic differentiation of bone marrow stromal cells and adipocytic transdifferentiation of osteoblasts. Acta Pharmacol Sin. 2005 Sep;26(9):1081-6. PubMed PMID: 16115375.
6: Uesugi T, Toda T, Tsuji K, Ishida H. Comparative study on reduction of bone loss and lipid metabolism abnormality in ovariectomized rats by soy isoflavones, daidzin, genistin, and glycitin. Biol Pharm Bull. 2001 Apr;24(4):368-72. PubMed PMID: 11305597.
7: Yeom SJ, Kim BN, Kim YS, Oh DK. Hydrolysis of isoflavone glycosides by a thermostable β-glucosidase from Pyrococcus furiosus. J Agric Food Chem. 2012 Feb 15;60(6):1535-41. doi: 10.1021/jf204432g. Epub 2012 Feb 1. PubMed PMID: 22251001.
8: Puri A, Panda BP. Simultaneous estimation of glycosidic isoflavones in fermented and unfermented soybeans by TLC-densitometric method. J Chromatogr Sci. 2015 Feb;53(2):338-44. doi: 10.1093/chromsci/bmu045. Epub 2014 May 28. PubMed PMID: 24872524.
9: Gaya P, Peirotén Á, Medina M, Landete JM. Isoflavone metabolism by a collection of lactic acid bacteria and bifidobacteria with biotechnological interest. Int J Food Sci Nutr. 2016;67(2):117-24. doi: 10.3109/09637486.2016.1144724. Epub 2016 Feb 16. PubMed PMID: 26878882.
10: Seo GY, Lim Y, Koh D, Huh JS, Hyun C, Kim YM, Cho M. TMF and glycitin act synergistically on keratinocytes and fibroblasts to promote wound healing and anti-scarring activity. Exp Mol Med. 2017 Mar 17;49(3):e302. doi: 10.1038/emm.2016.167. PubMed PMID: 28303029; PubMed Central PMCID: PMC5382558.
11: van der Velpen V, Geelen A, Hollman PC, Schouten EG, van 't Veer P, Afman LA. Isoflavone supplement composition and equol producer status affect gene expression in adipose tissue: a double-blind, randomized, placebo-controlled crossover trial in postmenopausal women. Am J Clin Nutr. 2014 Nov;100(5):1269-77. doi: 10.3945/ajcn.114.088484. Epub 2014 Aug 20. PubMed PMID: 25332325.
12: Baú TR, Garcia S, Ida EI. Changes in soymilk during fermentation with kefir culture: oligosaccharides hydrolysis and isoflavone aglycone production. Int J Food Sci Nutr. 2015;66(8):845-50. doi: 10.3109/09637486.2015.1095861. Epub 2015 Oct 12. PubMed PMID: 26460145.
13: Zhang Y, Chang SK. Isoflavone Profiles and Kinetic Changes during Ultra-High Temperature Processing of Soymilk. J Food Sci. 2016 Mar;81(3):C593-9. doi: 10.1111/1750-3841.13236. Epub 2016 Jan 27. PubMed PMID: 26814612.
14: Mulsow K, Eidenschink J, Melzig MF. FT-IR Method for the Quantification of Isoflavonol Glycosides in Nutritional Supplements of Soy (Glycine max (L.) MERR.). Sci Pharm. 2015 Mar 6;83(2):377-86. doi: 10.3797/scipharm.1410-02. Print 2015 Apr-Jun. PubMed PMID: 26839824; PubMed Central PMCID: PMC4727761.
15: Choi JH, Chung MJ, Jeong DY, Oh DH. Immunostimulatory activity of isoflavone-glycosides and ethanol extract from a fermented soybean product in human primary immune cells. J Med Food. 2014 Oct;17(10):1113-21. doi: 10.1089/jmf.2013.3040. Epub 2014 Sep 17. PubMed PMID: 25230138.
16: Quinhone Júnior A, Ida EI. Isoflavones of the soybean components and the effect of germination time in the cotyledons and embryonic axis. J Agric Food Chem. 2014 Aug 20;62(33):8452-9. doi: 10.1021/jf502927m. Epub 2014 Aug 12. PubMed PMID: 25070365.
17: Gaya P, Medina M, Sánchez-Jiménez A, Landete JM. Phytoestrogen Metabolism by Adult Human Gut Microbiota. Molecules. 2016 Aug 9;21(8). pii: E1034. doi: 10.3390/molecules21081034. PubMed PMID: 27517891.
18: Andrade JC, Mandarino JM, Kurozawa LE, Ida EI. The effect of thermal treatment of whole soybean flour on the conversion of isoflavones and inactivation of trypsin inhibitors. Food Chem. 2016 Mar 1;194:1095-101. doi: 10.1016/j.foodchem.2015.08.115. Epub 2015 Sep 3. PubMed PMID: 26471658.
19: Islam MA, Punt A, Spenkelink B, Murk AJ, Rolaf van Leeuwen FX, Rietjens IM. Conversion of major soy isoflavone glucosides and aglycones in in vitro intestinal models. Mol Nutr Food Res. 2014 Mar;58(3):503-15. doi: 10.1002/mnfr.201300390. Epub 2013 Nov 18. PubMed PMID: 24668774.
20: Talaei M, Lee BL, Ong CN, van Dam RM, Yuan JM, Koh WP, Pan A. Urine phyto-oestrogen metabolites are not significantly associated with risk of type 2 diabetes: the Singapore Chinese health study. Br J Nutr. 2016 May;115(9):1607-15. doi: 10.1017/S0007114516000581. Epub 2016 Mar 7. PubMed PMID: 26949260.

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